molecular formula C12H9FN4O2S B2919575 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034584-49-9

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2919575
CAS No.: 2034584-49-9
M. Wt: 292.29
InChI Key: AJNVKMICZKIPTC-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as inhibitors ofCDK2 protein kinase , and as fluorophores for optical applications . These targets play crucial roles in cell cycle regulation and intracellular processes respectively.

Mode of Action

Similar compounds have been shown to inhibit cdk2, a protein kinase involved in cell cycle regulation . This inhibition likely occurs through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor , it can be inferred that it may affect the cell cycle regulation pathway. Inhibition of CDK2 can halt the cell cycle, preventing cells from proliferating. This could have downstream effects on tumor growth and development.

Result of Action

If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease.

Action Environment

One study mentions the stability of similar pyrazolo[1,5-a]pyrimidine compounds under exposure to extreme ph This suggests that the compound’s action and stability could potentially be influenced by the pH of its environment

Chemical Reactions Analysis

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications:

Properties

IUPAC Name

2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O2S/c13-10-3-1-2-4-11(10)20(18,19)16-9-7-14-12-5-6-15-17(12)8-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNVKMICZKIPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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